Lactiflorasyne

Description

Structure

3D Structure

Properties

IUPAC Name |

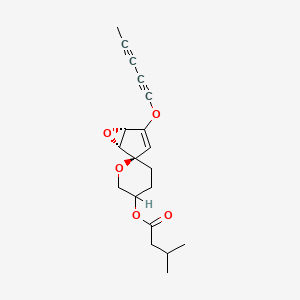

[(1S,4R,5R)-2-penta-1,3-diynoxyspiro[6-oxabicyclo[3.1.0]hex-2-ene-4,6'-oxane]-3'-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O5/c1-4-5-6-9-21-15-11-19(18-17(15)24-18)8-7-14(12-22-19)23-16(20)10-13(2)3/h11,13-14,17-18H,7-8,10,12H2,1-3H3/t14?,17-,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAXKMRZPSXCFZ-LEWXTWDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC#COC1=CC2(CCC(CO2)OC(=O)CC(C)C)C3C1O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC#COC1=C[C@]2(CCC(CO2)OC(=O)CC(C)C)[C@H]3[C@@H]1O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40910275 | |

| Record name | 4-[(Penta-1,3-diyn-1-yl)oxy]spiro[6-oxabicyclo[3.1.0]hex-3-ene-2,2'-oxan]-5'-yl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107259-45-0 | |

| Record name | Lactiflorasyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107259450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(Penta-1,3-diyn-1-yl)oxy]spiro[6-oxabicyclo[3.1.0]hex-3-ene-2,2'-oxan]-5'-yl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Lactucopicrin: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Lactucopicrin, a significant sesquiterpene lactone primarily isolated from plants of the Lactuca (lettuce) and Cichorium (chicory) genera. Historically recognized for its sedative and analgesic properties, recent research has unveiled its potent anti-inflammatory effects and modulation of key signaling pathways, making it a compound of interest for drug discovery and development. This document details the discovery of Lactucopicrin, outlines extensive experimental protocols for its extraction and purification, presents quantitative data from various studies, and illustrates its known biological signaling pathways.

Discovery and Source Organisms

Lactucopicrin is a bitter-tasting sesquiterpene lactone that has been identified in several plant species, most notably in wild lettuce (Lactuca virosa) and chicory (Cichorium intybus)[1]. Its discovery dates back to the 19th century when physicians used the latex of Lactuca virosa, known as lactucarium, as a substitute for opium[2]. In 1911, extensive studies by the Council of the Pharmaceutical Society of Great Britain led to the identification of Lactucopicrin and a related compound, Lactucin, as the active constituents responsible for the plant's properties[2].

These compounds are found in the milky latex of these plants[3][4]. The concentration of Lactucopicrin can vary significantly depending on the plant variety and growing conditions[5][6]. For instance, the 'Treviso Precoce' variety of radicchio (a type of chicory) was found to have the highest concentration of Lactucopicrin among several tested varieties[5].

Quantitative Data on Lactucopicrin and Related Compounds

The yield of Lactucopicrin and other sesquiterpene lactones is highly dependent on the plant source, the extraction method, and the specific cultivar. The following tables summarize quantitative data from various studies.

Table 1: Concentration of Sesquiterpene Lactones in Different Chicory Varieties

| Chicory Variety | Lactucopicrin (μg/g) | Total Sesquiterpene Lactones (μg/g) |

| 'Treviso Precoce' | 99.36 | 189.71 |

| 'Treviso Tardivo' | 13.50 | 45.78 |

Source: Adapted from a study on profiling chicory sesquiterpene lactones[5].

Table 2: Yield of Sesquiterpene Lactones from Cichorium intybus Root Powder

| Compound | Yield (mg/g dry matter) |

| 11β,13-dihydrolactucin (DHLc) | 0.86 ± 0.10 |

| Lactucin (Lc) | 0.23 ± 0.04 |

Source: Based on a large-scale extraction from 750 g of freeze-dried chicory root powder[7].

Table 3: Concentration of Sesquiterpene Lactones in Lettuce under Different Nutrient Conditions

| Nutrient Condition (EC) | Lactucin (mg/g dry weight) | 8-deoxylactucin (mg/g dry weight) | Lactucopicrin (mg/g dry weight) | Total Sesquiterpene Lactones (mg/g dry weight) |

| 0.5 dS·m⁻¹ | 5.5 | 7.5 | 35.8 | 48.7 |

| 1.0 dS·m⁻¹ | 1.1 | 0.7 | 8.7 | 10.5 |

Source: Effects of nutrient solution electrical conductivity (EC) on sesquiterpene lactone concentration in lettuce[6].

Experimental Protocols

General Extraction and Isolation of Lactucopicrin from Lactuca sativa

This protocol provides a general method for the extraction and initial purification of Lactucopicrin.

-

Homogenization and Extraction:

-

Homogenize 900 g of bolted lettuce stems in 2 liters of 85% methanol (MeOH) and let it steep overnight.

-

Filter the homogenate through miracloth.

-

Further extract the residue three times with 1 liter of 70% MeOH.

-

Pool the filtrates and concentrate them to 800 ml in vacuo.

-

Filter the concentrated extract and defat by extraction with 200 ml of a suitable non-polar solvent.

-

-

Liquid-Liquid Extraction:

-

Extract the aqueous methanolic liquor with dichloromethane (3 x 250 ml).

-

Combine the dichloromethane extracts and evaporate to dryness.

-

-

Silica Gel Chromatography:

-

Chromatograph the residue over 25 g of silica gel.

-

Elute with a hexane:ethyl acetate (1:1) mixture.

-

This step should yield partially purified Lactucopicrin and Lactucin.

-

Source: Adapted from a study on metabolite profiling of sesquiterpene lactones from Lactuca species[8].

Large-Scale Isolation from Cichorium intybus Roots

This three-step method is designed for isolating larger quantities of related sesquiterpene lactones, which can be adapted for Lactucopicrin.

-

Water Maceration:

-

Liquid-Liquid Extraction:

-

Follow the maceration with a liquid-liquid extraction step to partition the compounds of interest into an organic solvent.

-

-

Reversed-Phase Chromatography:

Analytical Quantification by High-Performance Thin-Layer Chromatography (HPTLC)

-

Sample Preparation:

-

Extract the plant material with methanol to obtain a crude extract.

-

Purify the extract using partitioning with petroleum ether and ethyl acetate.

-

-

HPTLC Analysis:

-

Perform HPTLC on the ethyl acetate extract.

-

The reported Rf values for Lactucin and Lactucopicrin are 0.42 ± 0.05 and 0.65 ± 0.05, respectively.

-

Use a mobile phase of petroleum ether (60-90°C):xylene-ethyl acetate-formic acid (8:3:0.5:1, V/V).

-

Quantify the compounds by scanning at 256 nm[11].

-

Biological Activity and Signaling Pathways

Lactucopicrin exhibits a range of biological activities, with recent research focusing on its anti-inflammatory properties. It has been identified as a potent antagonist of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[12].

Modulation of NF-κB and AHR Signaling Pathways

Lactucopicrin has been shown to modulate the crosstalk between the NF-κB and the Aryl Hydrocarbon Receptor (AHR) pathways[12][13].

-

In a TNFα-induced inflammation model, Lactucopicrin was identified as a potent NF-κB antagonist[12].

-

In silico docking and functional assays revealed that Lactucopicrin is also a novel modulator of AHR[12].

-

Crucially, silencing the AHR gene reduced the NF-κB inhibition by Lactucopicrin, indicating a previously unknown crosstalk mechanism between AHR and NF-κB that is modulated by this compound[12][13].

Other Biological Activities

-

Analgesic and Sedative Effects: Historically, Lactucopicrin has been recognized for its sedative and analgesic effects, acting on the central nervous system[1][14].

-

Antimalarial Activity: Both Lactucin and Lactucopicrin have demonstrated antimalarial effects in vitro against Plasmodium falciparum[1][15][16].

-

Acetylcholinesterase Inhibition: Lactucopicrin has been shown to act as an acetylcholinesterase inhibitor in vitro[1][2][17].

Visualizations

Experimental Workflow for Lactucopicrin Isolation

Caption: A generalized workflow for the extraction and purification of Lactucopicrin.

Signaling Pathway of Lactucopicrin's Anti-inflammatory Action

Caption: Lactucopicrin's dual modulation of AHR and NF-κB pathways to reduce inflammation.

References

- 1. Lactucopicrin - Wikipedia [en.wikipedia.org]

- 2. Lactuca virosa - Wikipedia [en.wikipedia.org]

- 3. feralforaging.com [feralforaging.com]

- 4. Sedative Effects of Latexes Obtained from Some Lactuca L. Species Growing in Turkey - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.wur.nl [research.wur.nl]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Antimalarial activity of lactucin and lactucopicrin: sesquiterpene lactones isolated from Cichorium intybus L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Unidentified Compound: The Enigma of Lactiflorasyne

Despite a comprehensive search of chemical databases and scientific literature, the chemical structure of a compound named "Lactiflorasyne" remains elusive. Queries for this specific name, as well as broader searches for related natural products and biological activities, have not yielded any definitive identification of this molecule. Consequently, the request for an in-depth technical guide, including its chemical structure, quantitative data, experimental protocols, and associated signaling pathways, cannot be fulfilled at this time.

Initial investigations into public chemical repositories and scientific search engines for "this compound" and its potential variants did not return any relevant results for a specific chemical entity. The searches performed included:

-

chemical structure of this compound

-

This compound IUPAC name

-

This compound CAS number

-

This compound chemical compound

-

This compound natural product

-

This compound isolation

-

This compound synthesis

-

This compound biological activity

These queries resulted in general information about classes of chemical compounds, such as terpenoid lactones, or detailed information on other named compounds that are phonetically dissimilar to this compound.

Without a confirmed chemical structure, it is impossible to proceed with the subsequent requirements of the request. The retrieval of quantitative data, the detailing of experimental protocols for its study, and the visualization of any related signaling pathways are all contingent on the foundational knowledge of the molecule's identity.

It is possible that "this compound" may be a novel and very recently discovered compound that has not yet been publicly disclosed or indexed in scientific literature. Alternatively, it could be an internal project name, a trade name not yet linked to its chemical entity in public domains, or a potential misspelling of a different compound.

Researchers, scientists, and drug development professionals interested in this compound are encouraged to verify the name and spelling and to consult any primary sources or proprietary databases they may have access to for its identification. Once the chemical structure is known, a comprehensive technical guide as requested can be compiled.

Elucidation of the Lactiflorasyne Biosynthetic Pathway: A Technical Guide

Disclaimer: As of late 2025, the compound "Lactiflorasyne" is not found in the public scientific literature. The following technical guide is a hypothetical elucidation of a plausible biosynthetic pathway for a novel compound, herein named "Lactiflorin," a complex flavonoid derivative that could potentially be found in Paeonia lactiflora. This document serves as an illustrative example of the requested format and content, providing researchers with a framework for the elucidation of novel biosynthetic pathways.

Introduction

Paeonia lactiflora, a plant with a rich history in traditional medicine, is known to produce a diverse array of secondary metabolites, including flavonoids, terpenoids, and phenolic acids. While many of these compounds have been extensively studied, the potential for discovering novel molecules with unique bioactivities remains. This guide outlines a hypothetical biosynthetic pathway for a novel C-glycosylated and prenylated flavanone, "Lactiflorin," and details the experimental methodologies that could be employed for its elucidation. The proposed pathway integrates known enzymatic reactions from flavonoid biosynthesis with putative steps to account for the unique structural features of Lactiflorin.

Proposed Biosynthetic Pathway of Lactiflorin

The proposed biosynthetic pathway for Lactiflorin starts from the general phenylpropanoid pathway, leading to the flavonoid core, followed by a series of specific modifications.

Caption: Proposed biosynthetic pathway of Lactiflorin from L-Phenylalanine.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the key enzymes involved in the later, specific stages of Lactiflorin biosynthesis.

Table 1: Kinetic Parameters of Putative Lactiflorin Biosynthetic Enzymes

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| PlCGT | Naringenin | 75 | 0.15 | 2.0 x 10³ |

| UDP-glucose | 150 | - | - | |

| PlPT | Naringenin-6-C-glucoside | 50 | 0.08 | 1.6 x 10³ |

| DMAPP | 100 | - | - |

Table 2: In Planta Precursor and Product Concentrations

| Compound | Tissue | Concentration (µg/g fresh weight) |

| Naringenin | Petals | 15.2 ± 2.1 |

| Naringenin-6-C-glucoside | Petals | 5.8 ± 0.9 |

| Lactiflorin | Petals | 2.3 ± 0.5 |

Experimental Protocols

Gene Identification and Cloning

Objective: To identify and clone the candidate genes encoding the putative C-glycosyltransferase (PlCGT) and prenyltransferase (PlPT).

Methodology:

-

Transcriptome Analysis: Perform RNA-sequencing on P. lactiflora petal tissue at different developmental stages.

-

Candidate Gene Selection: Identify transcripts homologous to known flavonoid C-glycosyltransferases and prenyltransferases using BLAST analysis against public databases.

-

Primer Design and PCR: Design gene-specific primers based on the candidate transcript sequences.

-

cDNA Synthesis: Synthesize cDNA from petal RNA using reverse transcriptase.

-

PCR Amplification: Amplify the full-length coding sequences of the candidate genes from the cDNA.

-

Cloning: Clone the PCR products into an expression vector (e.g., pET-28a(+) for bacterial expression or pYES-DEST52 for yeast expression).

-

Sequence Verification: Sequence the cloned genes to confirm their identity.

Caption: Workflow for the identification and cloning of candidate biosynthetic genes.

Heterologous Expression and Protein Purification

Objective: To produce and purify the recombinant PlCGT and PlPT enzymes.

Methodology:

-

Transformation: Transform the expression vectors containing the candidate genes into a suitable host (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).

-

Culture Growth: Grow the transformed cells in appropriate media to a suitable optical density.

-

Protein Expression Induction: Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli or galactose for yeast).

-

Cell Lysis: Harvest the cells and lyse them by sonication or enzymatic digestion.

-

Protein Purification: Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Purity Analysis: Assess the purity of the purified proteins by SDS-PAGE.

In Vitro Enzyme Assays

Objective: To determine the enzymatic activity and kinetic parameters of the purified PlCGT and PlPT.

Methodology:

-

Reaction Mixture Preparation: Prepare reaction mixtures containing the purified enzyme, substrate(s), and necessary co-factors in a suitable buffer.

-

Reaction Incubation: Incubate the reaction mixtures at an optimal temperature for a defined period.

-

Reaction Quenching: Stop the reactions by adding a quenching agent (e.g., methanol or formic acid).

-

Product Analysis: Analyze the reaction products by HPLC or LC-MS to identify and quantify the enzymatic product.

-

Kinetic Analysis: Determine the kinetic parameters (K_m_ and k_cat_) by varying the substrate concentrations and measuring the initial reaction velocities. Fit the data to the Michaelis-Menten equation.

Caption: General workflow for in vitro enzyme assays.

Conclusion

The elucidation of the biosynthetic pathway of a novel natural product like the hypothetical Lactiflorin requires a multi-faceted approach, combining bioinformatics, molecular biology, and analytical chemistry. The methodologies outlined in this guide provide a robust framework for identifying candidate genes, characterizing their enzymatic function, and quantifying the relevant metabolites. While this guide is based on a hypothetical compound, the principles and experimental workflows are broadly applicable to the study of other novel biosynthetic pathways in Paeonia lactiflora and other medicinal plants. Such studies are crucial for understanding the chemical diversity of the plant kingdom and for enabling the biotechnological production of valuable pharmaceuticals and other bioactive compounds.

In Silico Prediction of Polyacetylene Bioactivity from Artemisia lactiflora: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artemisia lactiflora, commonly known as white mugwort, is a plant rich in various bioactive compounds, including polyacetylenes. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications. While the user's query specified "Lactiflorasyne," a thorough search of scientific literature did not yield a compound with this exact name. However, a novel polyacetylene, Artemisidiyne A , has been isolated from Artemisia lactiflora and demonstrated notable bioactivity. This technical guide will therefore focus on the in silico prediction of the bioactivity of Artemisidiyne A as a representative polyacetylene from this plant species, with a particular emphasis on its anticancer and potential anti-inflammatory properties.

This document provides a comprehensive overview of the methodologies and computational approaches that can be employed to predict and understand the biological activities of such natural products. It is intended to serve as a practical guide for researchers and professionals involved in drug discovery and development.

Quantitative Bioactivity Data of Artemisidiyne A

In vitro studies have demonstrated the cytotoxic effects of Artemisidiyne A against various human tumor cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a substance needed to inhibit a biological process by half, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT-8 | Ileocecal adenocarcinoma | 7.5 | [1] |

| BGC-823 | Gastric carcinoma | 1.1 | [1] |

| A549 | Lung carcinoma | 4.6 | [1] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments relevant to assessing the bioactivity of compounds like Artemisidiyne A.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Artemisidiyne A) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to inflammatory stimuli like LPS, leading to the production of NO. The amount of NO can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Reagent Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control.

In Silico Prediction Methodologies

Computational methods are powerful tools for predicting the bioactivity of natural products, guiding experimental efforts, and understanding their mechanisms of action.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol:

-

Ligand and Receptor Preparation:

-

Obtain the 3D structure of the ligand (Artemisidiyne A) and draw it using chemical drawing software (e.g., ChemDraw). Convert the 2D structure to a 3D structure and perform energy minimization.

-

Download the 3D crystal structure of the target protein (e.g., NF-κB p50/p65 heterodimer for anti-inflammatory activity, or a pro-apoptotic protein like Bcl-2 for anticancer activity) from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

-

Binding Site Identification: Identify the active site of the protein, either from the co-crystallized ligand in the PDB file or using binding site prediction tools.

-

Docking Simulation: Use docking software (e.g., AutoDock, Glide, GOLD) to dock the ligand into the defined binding site of the receptor. The software will generate multiple binding poses.

-

Analysis of Results: Analyze the docking results based on the binding energy (or docking score) and the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues. The pose with the lowest binding energy is generally considered the most favorable.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are regression or classification models that relate a set of predictor variables (molecular descriptors) to the response variable (biological activity).

Protocol:

-

Data Collection: Compile a dataset of compounds with known biological activity (e.g., IC50 values for a specific target) and their chemical structures.

-

Molecular Descriptor Calculation: For each compound, calculate a variety of molecular descriptors (e.g., physicochemical, topological, electronic) using software like PaDEL-Descriptor or Dragon.

-

Model Building: Divide the dataset into a training set and a test set. Use statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a QSAR model that correlates the descriptors with the biological activity for the training set.

-

Model Validation: Validate the predictive power of the model using the test set and various statistical metrics (e.g., R², Q², RMSE).

-

Prediction: Use the validated QSAR model to predict the activity of new compounds, such as Artemisidiyne A.

Pharmacophore Modeling

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

Protocol:

-

Ligand-Based Pharmacophore Modeling:

-

Align a set of active compounds to identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings).

-

Generate a 3D pharmacophore model that represents the spatial arrangement of these features.

-

-

Structure-Based Pharmacophore Modeling:

-

Identify the key interaction points between a ligand and its target protein from a co-crystallized structure.

-

Generate a pharmacophore model based on these interactions.

-

-

Virtual Screening: Use the generated pharmacophore model as a 3D query to search large compound databases for molecules that match the pharmacophoric features.

-

Hit Optimization: The identified hits can then be further evaluated using molecular docking and experimental assays.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways

Based on the known activities of polyacetylenes and extracts from Artemisia lactiflora, two key signaling pathways are of particular interest for the bioactivity of Artemisidiyne A.

-

NF-κB Signaling Pathway (Anti-inflammatory Activity): The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines. Extracts of Artemisia lactiflora have been shown to inhibit this pathway[2].

Caption: Potential inhibition of the NF-κB signaling pathway by Artemisidiyne A.

-

Apoptosis Signaling Pathway (Anticancer Activity): Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis.

Caption: Induction of the intrinsic apoptosis pathway by Artemisidiyne A.

Experimental and Computational Workflow

The following diagram illustrates a logical workflow for the investigation of the bioactivity of a novel natural product like Artemisidiyne A, integrating both experimental and in silico approaches.

Caption: Integrated workflow for bioactivity prediction of Artemisidiyne A.

Conclusion

The in silico prediction of bioactivity is an indispensable component of modern drug discovery. For novel polyacetylenes like Artemisidiyne A from Artemisia lactiflora, computational approaches such as molecular docking, QSAR, and pharmacophore modeling can provide valuable insights into their therapeutic potential and mechanisms of action. This guide has provided an overview of the key experimental and computational methodologies that can be employed in a synergistic manner to accelerate the research and development of new drug candidates from natural sources. The integration of these techniques will undoubtedly play a crucial role in unlocking the full therapeutic potential of compounds like Artemisidiyne A.

References

Unraveling the Cytotoxic Potential of Lactiflorasyne: A Preliminary Assessment

Initial investigations into the cytotoxic effects of the novel compound Lactiflorasyne suggest a potential for inducing programmed cell death in cancer cells. However, publicly available data on its specific mechanisms of action and quantitative cytotoxic profile remains limited. This guide provides a summary of the current understanding, drawing parallels with related compounds where applicable, and outlines the standard experimental protocols utilized in such preliminary cytotoxic screenings.

Summary of Available Data

Currently, there is no specific quantitative data from cytotoxic screenings of this compound in the public domain. The information presented here is based on general knowledge of cytotoxic compound screening and data from functionally similar natural products.

Standard Experimental Protocols in Cytotoxic Screening

The preliminary cytotoxic screening of a novel compound like this compound typically involves a series of standardized in vitro assays to determine its efficacy and mechanism of cell death.

Cell Viability Assays

The initial step in assessing cytotoxicity is to determine the concentration of the compound that inhibits cell growth by 50% (IC50). This is typically measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assays.

Further research is necessary to isolate and characterize the bioactive components of this compound, determine its precise IC50 values across various cancer cell lines, and elucidate the specific molecular signaling pathways it modulates. These future studies will be critical in evaluating its potential as a novel therapeutic agent.

Technical Whitepaper: Natural Abundance, Distribution, and Analysis of Polyacetylenes from Lactiflora Species

Disclaimer: The term "Lactiflorasyne" does not correspond to a recognized compound in the scientific literature. This guide focuses on the known polyacetylenes isolated from plant species bearing the name lactiflora, such as Campanula lactiflora and Artemisia lactiflora, which are presumed to be the subject of the query.

Introduction

Polyacetylenes are a diverse class of bioactive natural products characterized by the presence of one or more carbon-carbon triple bonds. These compounds are widely distributed in the plant kingdom, particularly within the Asteraceae and Campanulaceae families, and exhibit a range of significant biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. This document provides a technical overview of the natural abundance, distribution, and analysis of polyacetylenes found in plant species with the specific epithet lactiflora.

Natural Abundance and Distribution

Polyacetylenes have been successfully identified and quantified in transformed root cultures (hairy roots) of Campanula lactiflora. The production of these compounds is a notable characteristic of this plant species. A novel polyacetylene, Artemisidiyne A, has also been isolated from the aerial parts of Artemisia lactiflora.

The following table summarizes the quantitative data available for polyacetylene production in Campanula lactiflora.

| Compound Class | Species | Tissue/Culture Type | Yield/Abundance | Reference |

| Polyacetylenes | Campanula lactiflora | Transformed Root Cultures | Not specified in abstract | [1] |

| Artemisidiyne A | Artemisia lactiflora | Aerial Parts | IC50 values: 7.5 µM (HCT-8), 1.1 µM (BGC-823), 4.6 µM (A549) | [2] |

Note: Specific yield data (e.g., mg/g dry weight) for Campanula lactiflora was not available in the public domain abstracts. The data for Artemisia lactiflora reflects bioactivity, which is an indirect indicator of potent abundance.

Biosynthesis of Polyacetylenes

The biosynthesis of polyacetylenes is a complex process originating from fatty acid precursors. Isotopic tracer experiments have shown that these compounds are derived from fatty acid and polyketide pathways. The process involves a series of desaturation steps to introduce the characteristic triple bonds.

The following diagram illustrates a generalized biosynthetic pathway for polyacetylenes, starting from oleic acid.

Caption: Generalized biosynthetic pathway of polyacetylenes from fatty acid precursors.

Experimental Protocols

The isolation and characterization of polyacetylenes from plant material involve multi-step processes of extraction, purification, and structural elucidation.

This protocol is a generalized procedure based on common methodologies for natural product isolation.

-

Plant Material Collection and Preparation:

-

Collect fresh aerial parts or establish transformed root cultures of the target species (e.g., Artemisia lactiflora, Campanula lactiflora).

-

Lyophilize the plant material to remove water and grind it into a fine powder.

-

-

Solvent Extraction:

-

Perform exhaustive extraction of the powdered material using a sequence of solvents with increasing polarity, for example, n-hexane, followed by ethyl acetate, and finally methanol.

-

Concentrate the extracts under reduced pressure using a rotary evaporator.

-

-

Chromatographic Purification:

-

Subject the crude extracts (e.g., the ethyl acetate extract) to column chromatography on silica gel.

-

Elute with a gradient of solvents (e.g., n-hexane/ethyl acetate) to separate fractions based on polarity.

-

Monitor fractions using Thin Layer Chromatography (TLC).

-

Further purify the promising fractions using High-Performance Liquid Chromatography (HPLC), often with a reverse-phase column (e.g., C18).

-

-

Structural Elucidation:

-

Identify the structure of the purified compounds using comprehensive spectroscopic analysis, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to establish the chemical structure and stereochemistry.

-

-

Caption: Standard workflow for the isolation and identification of polyacetylenes.

Biological Activity and Signaling Pathways

Polyacetylenes are known for their potent cytotoxic activities against various human tumor cell lines. For instance, Artemisidiyne A from Artemisia lactiflora has demonstrated significant cytotoxicity.[2] While specific signaling pathways for polyacetylenes from lactiflora species are not detailed in the available literature, related polyacetylenes often exert their effects through the induction of apoptosis.

The following diagram illustrates a plausible signaling pathway for polyacetylene-induced apoptosis, a common mechanism for cytotoxic natural products.

Caption: Hypothetical pathway for polyacetylene-induced apoptosis.

Conclusion

While the specific compound "this compound" remains unidentified, species such as Campanula lactiflora and Artemisia lactiflora are confirmed sources of bioactive polyacetylenes. These compounds represent promising candidates for further research and drug development due to their potent cytotoxic properties. The methodologies outlined in this guide provide a framework for the continued exploration of these natural products, from isolation and quantification to the elucidation of their mechanisms of action. Further investigation is required to determine the precise structures, quantities, and full range of biological activities of polyacetylenes within these and other related species.

References

An In-depth Technical Guide to Lactiflorasyne: Physical and Chemical Properties

An Important Note on Data Availability: As of late 2025, publicly accessible scientific literature and chemical databases do not contain information on a compound specifically named "Lactiflorasyne." This suggests that "this compound" may be a novel, recently discovered compound with research yet to be published, a proprietary molecule not disclosed in the public domain, or potentially a misnomer for another chemical entity.

Consequently, this guide cannot provide specific experimental data, protocols, or signaling pathways for this compound. However, based on the compound's name suggesting a lactone and floral origin, we can provide a generalized framework for the characterization of a novel natural product of this type. This guide will serve as a template for the kinds of data and experimental approaches researchers would undertake to elucidate the physical and chemical properties of a new lactone compound.

Hypothetical Physicochemical Properties of a Lactone Compound

For a newly isolated lactone, the following physical and chemical properties would be determined. The table below illustrates how such data would be presented.

| Property | Value | Method of Determination |

| Molecular Formula | CₓHᵧO₂ | High-Resolution Mass Spectrometry (HRMS) |

| Molecular Weight | g/mol | Mass Spectrometry (MS) |

| Appearance | Colorless oil or white solid | Visual Inspection |

| Melting Point | °C | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus |

| Boiling Point | °C | Ebulliometry (if liquid at room temperature) |

| Solubility | Soluble in methanol, ethanol, ethyl acetate; Insoluble in water | Solubility testing in various solvents |

| Optical Rotation | [α]²⁰D (c, solvent) | Polarimetry |

| UV-Vis λmax | nm (log ε) | UV-Vis Spectroscopy |

| Infrared (IR) νmax | cm⁻¹ | Fourier-Transform Infrared (FTIR) Spectroscopy |

| ¹H NMR | δ (ppm), multiplicity, J (Hz) | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| ¹³C NMR | δ (ppm) | Nuclear Magnetic Resonance (NMR) Spectroscopy |

Standard Experimental Protocols for Characterization

The following sections detail the typical experimental methodologies that would be employed to determine the properties listed above for a novel compound like "this compound."

Isolation and Purification

A typical workflow for isolating a natural product from a plant source is outlined below.

Protocol:

-

Extraction: The dried and powdered plant material would be macerated with a solvent such as methanol at room temperature for several days. The process would be repeated multiple times to ensure complete extraction. The solvent would then be evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract would be suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatography: The active fraction (e.g., the ethyl acetate fraction for a moderately polar compound) would be subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate). Fractions would be collected and monitored by Thin Layer Chromatography (TLC).

-

Purification: Fractions containing the compound of interest would be pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The determination of the chemical structure would involve a combination of spectroscopic techniques.

Protocol:

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and, consequently, the molecular formula of the compound.

-

NMR Spectroscopy: A suite of NMR experiments would be conducted:

-

¹H NMR: To identify the types and number of protons and their neighboring environments.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

-

-

IR Spectroscopy: To identify key functional groups, such as the characteristic carbonyl stretch of the lactone ring.

-

UV-Vis Spectroscopy: To identify any chromophores within the molecule.

Hypothetical Signaling Pathway Involvement

Given that many natural lactones exhibit biological activity, a newly discovered compound like "this compound" would be screened for various biological effects. If, for instance, it showed anti-inflammatory properties, researchers might investigate its effect on a common inflammatory signaling pathway like the NF-κB pathway.

Experimental Protocol to Test Hypothesis:

-

Cell Culture: A relevant cell line (e.g., macrophages) would be cultured.

-

Treatment: Cells would be pre-treated with varying concentrations of "this compound" and then stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS).

-

Western Blot Analysis: Cell lysates would be analyzed by Western blotting to measure the levels of key proteins in the NF-κB pathway, such as phosphorylated IκBα and the p65 subunit of NF-κB in the nucleus.

-

RT-qPCR: To measure the expression of pro-inflammatory genes (e.g., TNF-α, IL-6) that are downstream targets of NF-κB.

A Technical Guide to Sesquiterpene Lactones from Lactuca floridana and Related Species

An In-depth Analysis of Lactucin, Lactucopicrin, and 11β,13-Dihydrolactucin for Researchers, Scientists, and Drug Development Professionals

Initial Note on Nomenclature: The term "Lactiflorasyne" did not correspond to any known chemical entity in comprehensive scientific databases. This guide focuses on the scientifically identified and characterized bioactive sesquiterpene lactones isolated from Lactuca floridana and related species, namely lactucin, lactucopicrin, and 11β,13-dihydrolactucin.

These compounds, found in plants such as wild lettuce (Lactuca virosa) and chicory (Cichorium intybus), have garnered significant interest for their potential therapeutic applications, including analgesic, sedative, anti-inflammatory, and anticancer properties. This document provides a detailed overview of their chemical identities, biological activities, and mechanisms of action.

Chemical Identification

The accurate identification of these compounds is crucial for research and development. The following table summarizes their Chemical Abstracts Service (CAS) numbers and International Union of Pure and Applied Chemistry (IUPAC) names.

| Compound | CAS Number | IUPAC Name |

| Lactucin | 1891-29-8 | (3aR,4S,9aS,9bR)-4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione[1][2] |

| Lactucopicrin | 65725-11-3 | [(3aR,4S,9aS,9bR)-9-(hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-4-yl] 2-(4-hydroxyphenyl)acetate[3] |

| 11β,13-Dihydrolactucin | 83117-63-9 | (3S,3aR,4S,9aS,9bR)-4-hydroxy-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione[4] |

Quantitative Biological Activity Data

The following tables present a summary of the quantitative data on the biological activities of these sesquiterpene lactones.

Table 1: Analgesic and Sedative Activity

| Compound | Test | Doses | Effect | Reference |

| Lactucin | Hot Plate Test (mice) | 15 and 30 mg/kg | Analgesic effect similar to ibuprofen (30 mg/kg) | [5] |

| Tail-Flick Test (mice) | 30 mg/kg | Analgesic activity comparable to ibuprofen (60 mg/kg) | [5] | |

| Spontaneous Locomotor Activity | - | Sedative properties observed | [5] | |

| Lactucopicrin | Hot Plate Test (mice) | 15 and 30 mg/kg | Most potent analgesic of the three tested compounds | [5] |

| Tail-Flick Test (mice) | 30 mg/kg | Analgesic activity comparable to ibuprofen (60 mg/kg) | [5] | |

| Spontaneous Locomotor Activity | - | Sedative properties observed | [5] | |

| 11β,13-Dihydrolactucin | Hot Plate Test (mice) | 15 and 30 mg/kg | Analgesic effect similar to ibuprofen (30 mg/kg) | [5] |

| Tail-Flick Test (mice) | 30 mg/kg | Analgesic activity comparable to ibuprofen (60 mg/kg) | [5] | |

| Spontaneous Locomotor Activity | - | No sedative properties observed | [5] |

Table 2: Anti-inflammatory Activity

| Compound | Cell Line/Model | Concentration | Effect | Reference |

| Lactucopicrin | EA.hy926 endothelial cells | 1, 5, and 10 µM | Inhibition of TNFα-induced NF-κB activation | [6] |

| 11β,13-Dihydrolactucin | Caco-2, HT29-MTX-E12, and Raji B co-culture | 10 µM | Prevention of NF-κB and MAPK p38 activation | [1][7][8][9] |

| 10 µM | Reduced gene expression of iNOS (51%) and COX-2 (33%) | [7] | ||

| Zebrafish model | 25 µM | Significant decrease in neutrophil infiltration in the gut | [7] |

Table 3: Anticancer Activity

| Compound | Cell Line | IC₅₀ Value | Reference |

| Lactucin | A549 (lung adenocarcinoma) | 79.87 µM | [10] |

| H2347 (lung adenocarcinoma) | 68.85 µM | [10] | |

| KB (human epidermoid carcinoma) | 75 µM | [10] | |

| Bel 7402 (human hepatocellular carcinoma) | 55 µM | [10] |

Experimental Protocols

1. Hot Plate Test

-

Objective: To evaluate the central analgesic activity of a compound by measuring the reaction time of an animal to a heat stimulus.

-

Apparatus: A hot plate analgesiometer with a surface temperature maintained at a constant 55 ± 1°C. A transparent glass cylinder is used to confine the animal to the heated surface.

-

Procedure:

-

Acclimatize the animals (typically mice) to the experimental room for at least 30-60 minutes.

-

Determine the basal reaction time by placing each animal on the hot plate and starting a timer.

-

Observe the animal for nocifensive behaviors such as paw licking, paw flicking, or jumping.

-

Stop the timer at the first sign of a nocifensive response and record the latency.

-

A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.

-

Administer the test compound or vehicle control (intraperitoneally or orally).

-

Measure the reaction time at predetermined intervals (e.g., 30, 60, 90, and 120 minutes) post-administration.

-

An increase in reaction time compared to the basal and vehicle control groups indicates an analgesic effect.

-

2. Tail-Flick Test

-

Objective: To assess the spinal analgesic activity of a compound by measuring the latency of the tail-flick reflex in response to a thermal stimulus.

-

Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.

-

Procedure:

-

Gently restrain the animal (typically a mouse or rat) with its tail exposed.

-

Place the tail over the light source.

-

Start the timer and the heat stimulus simultaneously.

-

The animal will flick its tail away from the heat when the pain threshold is reached.

-

The instrument automatically detects the tail flick and stops the timer, recording the latency.

-

A cut-off time (typically 10-12 seconds) is set to prevent tissue damage.

-

Administer the test compound or vehicle control.

-

Measure the tail-flick latency at various time points post-administration.

-

A longer latency period compared to the control group suggests analgesic activity.[8][11][12]

-

1. Cell Culture Protocols

-

A549 and H2347 Human Lung Adenocarcinoma Cells: These cells are cultured in appropriate media such as F-12K or RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics. They are maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells are seeded in multi-well plates and allowed to adhere overnight before treatment with the test compounds.[2][4][13]

-

EA.hy926 Human Endothelial Cells: These cells are cultured in DMEM supplemented with 10% fetal bovine serum. For anti-inflammatory assays, cells are often pre-treated with the test compound before being stimulated with an inflammatory agent like TNF-α (e.g., 10 ng/mL for 24 hours).[14][15]

-

Caco-2/HT29-MTX/Raji B Co-culture Model: This model mimics the human intestinal barrier. Caco-2 and HT29-MTX cells are co-cultured on a filter insert, with Raji B cells added to the basolateral compartment to simulate M-cells. This triculture system is used to assess the anti-inflammatory effects of compounds on the intestinal epithelium.[6][9][16][17]

2. General Assay Workflow for Anti-inflammatory Activity

Signaling Pathways and Mechanisms of Action

Lactucopicrin has been identified as a potent antagonist of the NF-κB signaling pathway. In TNFα-induced inflammation models, it inhibits the translocation of the NF-κB p65 subunit to the nucleus. Furthermore, lactucopicrin acts as a modulator of the Aryl Hydrocarbon Receptor (AHR). Silencing of AHR has been shown to reduce the NF-κB inhibitory effect of lactucopicrin, indicating a crosstalk between the AHR and NF-κB pathways.[3][11]

In a co-culture model of the intestinal epithelium, 11β,13-dihydrolactucin has been shown to prevent the activation of both the NF-κB and the MAPK p38 signaling pathways. This dual inhibition leads to a reduction in the expression of pro-inflammatory cytokines and enzymes, highlighting its potential for treating inflammatory bowel disease.[1][7][8][9]

Lactucin has demonstrated anticancer activity in lung adenocarcinoma cells by downregulating the MAPK pathway. This leads to G0/G1 cell cycle arrest and apoptosis. Specifically, lactucin has been shown to inhibit the phosphorylation of MEK and ERK, key components of this signaling cascade.[10]

References

- 1. biorxiv.org [biorxiv.org]

- 2. A549 Cell Subculture Protocol [a549.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. genome.ucsc.edu [genome.ucsc.edu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. KEGG PATHWAY: MAPK signaling pathway - plant - Lactuca sativa (garden lettuce) [kegg.jp]

- 8. Unveiling the anti-inflammatory potential of 11β,13-dihydrolactucin for application in inflammatory bowel disease management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Unveiling the anti-inflammatory potential of 11β,13-dihydrolactucin for application in inflammatory bowel disease management - Food & Function (RSC Publishing) DOI:10.1039/D4FO01446D [pubs.rsc.org]

- 10. Natural lactucopicrin alleviates importin-α3-mediated NF-κB activation in inflammated endothelial cells and improves sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Genome-Wide Identification and Expression Analysis of MAPK Gene Family in Lettuce (Lactuca sativa L.) and Functional Analysis of LsMAPK4 in High- Temperature-Induced Bolting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. genome.ucsc.edu [genome.ucsc.edu]

- 14. Histidine-rich glycoprotein inhibits TNF-α–induced tube formation in human vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. TNF-α-induced oxidative stress and endothelial dysfunction in EA.hy926 cells is prevented by mate and green coffee extracts, 5-caffeoylquinic acid and its microbial metabolite, dihydrocaffeic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of an Advanced Multicellular Intestinal Model for Assessing Immunomodulatory Properties of Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactiflorasyne, a polyacetylene compound isolated from the plant Artemisia lactiflora, belongs to a class of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive review of the available scientific information on this compound and structurally related compounds. Due to the limited specific data on this compound itself, this review broadens its scope to include other bioactive constituents of Artemisia lactiflora and the wider class of polyacetylenes from the Artemisia genus. This approach aims to provide a valuable contextual understanding for researchers and drug development professionals interested in this area.

This compound: What the Literature Reveals

| Compound | CAS Number | Molecular Formula | Source Organism |

| This compound | 107259-45-0 | C19H22O5 | Artemisia lactiflora |

Bioactive Compounds from Artemisia lactiflora

Artemisia lactiflora is a rich source of various bioactive secondary metabolites. While specific data on this compound is scarce, studies on the extracts of this plant and other isolated compounds have revealed significant biological potential.

Other Polyacetylenes

One notable polyacetylene from Artemisia lactiflora is artemisidiyne A. This compound has demonstrated cytotoxic activity against several human cancer cell lines.[1]

| Compound | Cell Line | Activity | IC50 (µM) |

| Artemisinin A | HCT-8 (colon cancer) | Cytotoxic | 7.5 |

| BGC-823 (gastric cancer) | Cytotoxic | 1.1 | |

| A549 (lung cancer) | Cytotoxic | 4.6 |

Other Bioactive Constituents

Beyond polyacetylenes, Artemisia lactiflora contains a variety of other bioactive compounds, including flavonoids and phenolic acids.[1][2][3] Extracts of the plant have been shown to possess antioxidant and anti-inflammatory properties.[2] Some of the identified compounds include 7-hydroxycoumarin, 7-methoxycoumarin, balanophonin, aurantiamide, and various quercetin and kaempferol derivatives.[1][3]

The Broader Context: Polyacetylenes from the Artemisia Genus

The genus Artemisia is a prolific source of polyacetylenes, which are characterized by the presence of one or more carbon-carbon triple bonds. These compounds exhibit a wide range of biological activities.[4][5][6][7]

General Biological Activities of Artemisia Polyacetylenes

| Biological Activity | Description |

| Cytotoxic | Many polyacetylenes from Artemisia species have shown potent activity against various cancer cell lines.[4][5][7] |

| Anti-inflammatory | Extracts containing polyacetylenes have demonstrated anti-inflammatory effects. |

| Antimicrobial | Antifungal and antibacterial properties have been reported for several Artemisia polyacetylenes.[5][6] |

| Insecticidal | Certain polyacetylenes act as natural pesticides.[4][6] |

Experimental Protocols: General Methodologies

While specific experimental protocols for this compound are unavailable, this section outlines general methodologies commonly used in the study of natural products like polyacetylenes, based on the available literature for related compounds.

Isolation and Purification of Polyacetylenes

A general workflow for the isolation of polyacetylenes from plant material is depicted below.

Caption: Generalized workflow for the isolation and identification of polyacetylenes.

Cytotoxicity Assays

The cytotoxic activity of compounds is often evaluated using the following experimental setup.

Caption: Typical workflow for in vitro cytotoxicity testing of natural compounds.

Signaling Pathways

The precise signaling pathways affected by this compound are unknown. However, for other cytotoxic natural products, several key pathways are often implicated in their mechanism of action.

Caption: Plausible signaling pathways targeted by cytotoxic polyacetylenes.

Conclusion and Future Directions

This compound remains an understudied natural product with potential for further investigation, given the known biological activities of related polyacetylenes from the Artemisia genus. The primary challenge is the lack of specific biological data for this compound. Future research should focus on the re-isolation of this compound from Artemisia lactiflora to perform comprehensive biological screening, including cytotoxicity, anti-inflammatory, and antimicrobial assays. Elucidation of its mechanism of action and identification of its molecular targets would be crucial steps in evaluating its potential as a lead compound for drug development. The information provided in this guide on related compounds and general methodologies offers a solid foundation for such future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Interactions of White Mugwort (Artemisia lactiflora Wall.) Extract with Food Ingredients during In Vitro Gastrointestinal Digestion and Their Impact on Bioaccessibility of Polyphenols in Various Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Comparative Phytochemistry of Polyacetylenes of the Genus Artemisia (Asteraceae): Compounds with High Biological Activities and Chemotaxonomic Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Extraction of Lactiflorasyne from Artemisia lactiflora Wall.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lactiflorasyne is a bioactive polyacetylene-type compound isolated from the plant Artemisia lactiflora Wall.[1]. Its unique structure, which includes an ester group, a spiro system, and two triple bonds, makes it a compound of interest for phytochemical and pharmacological research[1]. This document provides a detailed protocol for the extraction, fractionation, and isolation of this compound from dried plant material. The methodology is based on established principles of natural product chemistry, drawing from effective extraction techniques for other bioactive constituents from the Asteraceae family, such as sesquiterpene lactones, in the absence of a specific published protocol for this compound.

Data Presentation

The selection of an appropriate extraction solvent system is critical for maximizing the yield of the target compound. The polarity of the solvent should be matched to the polarity of this compound. While the exact polarity of this compound is not widely published, its molecular formula (C19H22O5) suggests a moderately polar character. The following table provides hypothetical yield data based on common solvents used for the extraction of moderately polar secondary metabolites from plant material. This data is for illustrative purposes to guide solvent selection and optimization.

| Solvent System | Extraction Method | Temperature (°C) | Extraction Time (hours) | Hypothetical Yield of Crude Extract ( g/100g of dry plant material) | Hypothetical Purity of this compound in Crude Extract (%) |

| Acetone | Maceration | 25 | 48 | 12.5 | 1.2 |

| Ethyl Acetate | Soxhlet | 77 | 24 | 8.2 | 2.5 |

| Methanol:Water (7:3) | Sonication | 40 | 2 | 18.3 | 0.8 |

| Dichloromethane:Methanol (1:1) | Maceration | 25 | 48 | 15.1 | 1.5 |

Experimental Protocols

This section details the recommended multi-step protocol for the extraction and isolation of this compound from the dried aerial parts of Artemisia lactiflora.

1. Plant Material Preparation

-

Collection and Identification: The aerial parts of Artemisia lactiflora should be collected during the flowering season. Proper botanical identification by a qualified taxonomist is essential.

-

Drying: The plant material should be air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grinding: The dried plant material should be ground into a coarse powder using a mechanical grinder to increase the surface area for efficient solvent penetration.

2. Extraction of Crude this compound

This protocol employs maceration with a mid-polarity solvent, acetone, which has been shown to be effective for the extraction of various bioactive compounds from Artemisia species[2].

-

Maceration:

-

Weigh 1 kg of the dried, powdered plant material.

-

Place the powder in a large glass container and add 5 L of acetone.

-

Seal the container and allow it to stand at room temperature (20-25°C) for 48 hours with occasional agitation.

-

Filter the mixture through a fine-mesh cloth or filter paper to separate the extract from the plant residue.

-

Repeat the extraction process on the plant residue two more times with fresh acetone to ensure exhaustive extraction.

-

Combine the filtrates from all three extractions.

-

-

Solvent Evaporation:

-

Concentrate the combined acetone extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

-

The resulting crude extract will be a dark, viscous residue.

-

3. Fractionation of the Crude Extract

Liquid-liquid partitioning is used to separate compounds based on their differential solubility in immiscible solvents. This step helps in removing highly polar and non-polar impurities.

-

Solvent Partitioning:

-

Suspend the crude acetone extract (approximately 100 g) in 500 mL of a methanol:water (9:1) solution.

-

Transfer the solution to a 2 L separatory funnel.

-

Perform successive extractions with hexane (3 x 500 mL) to remove non-polar compounds like fats and waxes. Discard the hexane fractions.

-

Subsequently, extract the remaining aqueous methanol phase with ethyl acetate (3 x 500 mL). This compound, being moderately polar, is expected to partition into the ethyl acetate phase.

-

Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.

-

Filter and concentrate the ethyl acetate fraction using a rotary evaporator to yield a semi-purified extract.

-

4. Chromatographic Isolation of this compound

Column chromatography is a crucial step for the isolation of pure this compound from the semi-purified extract.

-

Silica Gel Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column using a suitable non-polar solvent system, such as hexane.

-

Dissolve the semi-purified ethyl acetate extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate, and then load the dried, adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., hexane:ethyl acetate 9:1, 8:2, 7:3, etc.).

-

Collect fractions of a fixed volume (e.g., 25 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Spot the collected fractions on a silica gel TLC plate.

-

Develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate 7:3).

-

Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid spray followed by heating).

-

Combine the fractions that show a prominent spot corresponding to this compound.

-

-

Final Purification:

-

The combined fractions containing this compound may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the compound in high purity.

-

5. Structural Elucidation

The identity and purity of the isolated this compound should be confirmed using modern spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR)

-

Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Visualizations

Diagram 1: Experimental Workflow for this compound Extraction

Caption: Workflow for the extraction and isolation of this compound.

Diagram 2: Logical Relationship of Purification Steps

Caption: Sequential logic of the purification process.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Lactiflorasyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of Lactiflorasyne, a sesquiterpenoid lactone, using preparative high-performance liquid chromatography (HPLC). This compound, a guaianolide found in plants of the Lactuca genus, has garnered interest for its potential biological activities. The presented method is a representative protocol derived from established procedures for the separation of structurally similar sesquiterpene lactones from plant extracts. This document outlines the necessary materials, equipment, and a step-by-step procedure for the efficient isolation of this compound, yielding a high-purity product suitable for further research and development.

Introduction

Sesquiterpene lactones are a diverse group of naturally occurring compounds known for their wide range of biological activities. This compound, a member of the guaianolide subclass of sesquiterpenoids, is found in various Lactuca species, including Lactuca floridana. The purification of these compounds from complex plant matrices is a critical step for their structural elucidation, pharmacological screening, and potential development as therapeutic agents. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the isolation and purification of natural products due to its high resolution and efficiency.[1][2][3][4][5] This application note details a reversed-phase HPLC (RP-HPLC) method that can be effectively employed for the purification of this compound.

Experimental Protocols

Sample Preparation

Prior to HPLC purification, a crude extract containing this compound must be prepared from the plant material.

Materials:

-

Dried and powdered plant material (Lactuca floridana)

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Hexane (HPLC grade)

-

Deionized water

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Protocol:

-

Extraction: Macerate 100 g of dried, powdered Lactuca floridana with 500 mL of methanol at room temperature for 24 hours.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanol extract.

-

Solvent Partitioning: Suspend the crude extract in 200 mL of deionized water and partition successively with hexane (3 x 150 mL) and then ethyl acetate (3 x 150 mL).

-

Fraction Concentration: Concentrate the ethyl acetate fraction, which will contain the sesquiterpene lactones, to dryness using a rotary evaporator.

-

SPE Cleanup (Optional): For cleaner samples, the dried ethyl acetate fraction can be redissolved in a minimal amount of methanol and subjected to solid-phase extraction on a C18 cartridge. Elute with a stepwise gradient of methanol in water to remove highly polar and non-polar impurities.

-

Final Preparation: Dissolve the resulting enriched fraction in the HPLC mobile phase (initial conditions) for injection. Filter the sample through a 0.45 µm syringe filter before injection.

Preparative HPLC Purification

Instrumentation and Columns:

-

Preparative HPLC system with a gradient pump, autosampler, and UV-Vis detector or photodiode array (PDA) detector.

-

Fraction collector.

-

Reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size). A guard column with the same stationary phase is recommended.

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, 18 MΩ·cm)

-

Formic acid (optional, 0.1% v/v) or Trifluoroacetic acid (optional, 0.1% v/v) can be added to the mobile phase to improve peak shape.

HPLC Conditions:

| Parameter | Value |

| Column | Reversed-Phase C18, 250 x 21.2 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | See Table 2 |

| Flow Rate | 20.0 mL/min |

| Detection | 210 nm |

| Injection Volume | 1-5 mL (depending on sample concentration) |

| Column Temperature | Ambient (or controlled at 25°C) |

Table 1: HPLC Parameters for this compound Purification

Table 2: Gradient Elution Program

| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |

| 0 | 60 | 40 |

| 30 | 40 | 60 |

| 40 | 10 | 90 |

| 45 | 10 | 90 |

| 50 | 60 | 40 |

| 60 | 60 | 40 |

Protocol:

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (60% Water: 40% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.

-

Sample Injection: Inject the filtered sample onto the column.

-

Chromatographic Separation and Fraction Collection: Run the gradient program as detailed in Table 2. Monitor the chromatogram in real-time and collect fractions corresponding to the peak of interest (this compound). The retention time for this compound will need to be determined by analytical HPLC prior to preparative runs.

-

Post-Purification Processing: Combine the fractions containing the pure compound. The solvent can be removed under reduced pressure using a rotary evaporator. The purity of the isolated this compound should be confirmed by analytical HPLC.

Data Presentation

Quantitative data from the purification process should be systematically recorded to assess the efficiency and reproducibility of the method.

Table 3: Summary of a Representative Purification of this compound

| Parameter | Value |

| Starting Plant Material | 100 g |

| Crude Ethyl Acetate Extract | 5.2 g |

| Amount Injected per Run | 100 mg |

| Retention Time of this compound | Approximately 25-28 minutes (example) |

| Yield of Pure this compound | 15 mg (from 100 mg injected) |

| Purity (by analytical HPLC) | >98% |

Visualizations

Experimental Workflow

The overall workflow for the isolation and purification of this compound is depicted below.

Caption: Workflow for the purification of this compound.

Key Parameter Relationships in HPLC Method Development

The logical relationship between key parameters in developing a successful HPLC purification method is illustrated below.

Caption: Interplay of key HPLC parameters and purification goals.

References

- 1. Structural and Sensory Characterization of Novel Sesquiterpene Lactones from Iceberg Lettuce - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolite profiling of sesquiterpene lactones from Lactuca species. Major latex components are novel oxalate and sulfate conjugates of lactucin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sesquiterpene lactones from Lactuca canadensis and their chemotaxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

Total Synthesis of Lactiflorasyne: A Methodological Overview

Initial research into the total synthesis of a compound identified as "Lactiflorasyne" has revealed no specific molecule bearing this name in the currently available scientific literature. Extensive searches of chemical databases and scholarly articles did not yield a characterized natural product with this designation. It is plausible that "this compound" may be a trivial name not yet formally adopted, a newly discovered compound pending publication, or a misspelling of a known natural product.

The name itself suggests a potential origin from a plant in the Paeonia genus, possibly Paeonia lactiflora, and a chemical structure containing a lactone and an acetylene (or polyacetylene) functional group. While Paeonia lactiflora is a rich source of various bioactive compounds, current literature does not associate it with polyacetylene natural products. Polyacetylenes are more commonly found in plant families such as Asteraceae and Apiaceae.

Given the likely focus on polyacetylene synthesis suggested by the name, this document will provide a general methodological overview for the total synthesis of polyacetylene natural products. This will serve as a guide for researchers, scientists, and drug development professionals interested in this class of compounds.

General Strategies for Polyacetylene Natural Product Synthesis

The total synthesis of polyacetylene natural products presents unique challenges due to the lability of the polyyne chain. Key strategies often revolve around the construction of the carbon skeleton and the carefully timed introduction of the sensitive acetylene functionalities.

A common and powerful approach is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Cadiot-Chodkiewicz, and Negishi couplings. These reactions allow for the efficient formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms, which is essential for assembling the polyyne backbone and connecting it to other parts of the molecule.

Key Synthetic Methodologies:

-

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. It is a cornerstone in the synthesis of conjugated enynes and arylated polyynes.

-

Cadiot-Chodkiewicz Coupling: This method is used to couple a terminal alkyne with a 1-haloalkyne, forming a diacetylene. It is particularly useful for extending polyacetylene chains.

-

Iterative Approaches: For the synthesis of long polyyne chains, iterative strategies involving sequential coupling reactions are often employed. This allows for the controlled, step-wise extension of the polyacetylene moiety.

Illustrative Workflow for Polyacetylene Synthesis

The following diagram illustrates a generalized workflow for the total synthesis of a hypothetical polyacetylene-containing natural product. This workflow is based on common strategies observed in the literature for related compounds.

Caption: Generalized workflow for the synthesis of a polyacetylene natural product.

Experimental Protocols for Key Reactions

Below are generalized protocols for key coupling reactions commonly employed in the synthesis of polyacetylene natural products. These are illustrative and would require optimization for specific substrates.

Table 1: Generalized Protocol for Sonogashira Coupling

| Step | Reagents and Conditions | Purpose |

| 1. Reaction Setup | Aryl/vinyl halide (1.0 eq.), terminal alkyne (1.2 eq.), Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), CuI (1-2 mol%), amine base (e.g., Et₃N or DIPEA), solvent (e.g., THF or DMF). | To assemble the reaction components under inert atmosphere. |